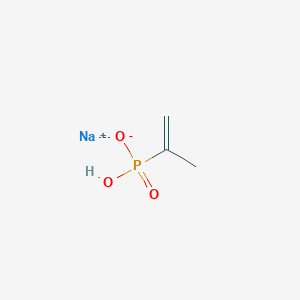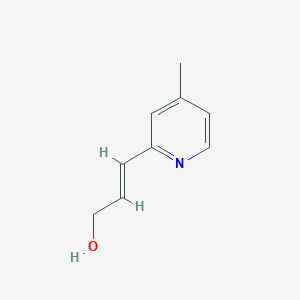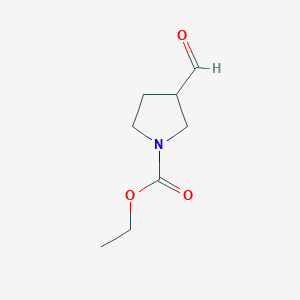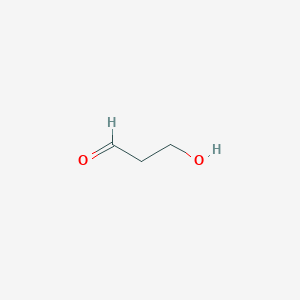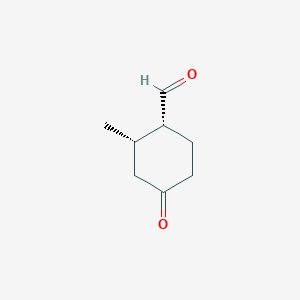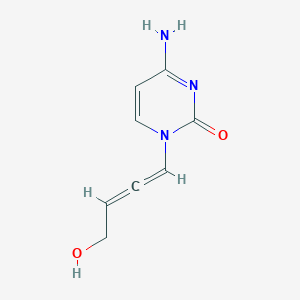
Cytallene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytallene is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its unique biochemical and physiological effects, which make it a useful tool for investigating various biological processes. In
Scientific Research Applications
Cytallene has a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound is commonly used as a tool to study the structure and function of proteins and enzymes. It can also be used to investigate the mechanisms of various biological processes, such as cell signaling and gene expression.
Mechanism of Action
Cytallene works by binding to specific proteins and enzymes, altering their structure and function. This can lead to changes in biochemical and physiological processes, which can be studied in detail using various experimental techniques. The exact mechanism of action of Cytallene is still being investigated, but it is believed to involve the formation of covalent bonds with target proteins and enzymes.
Biochemical and Physiological Effects:
Cytallene has a range of biochemical and physiological effects, depending on the target protein or enzyme. It has been shown to inhibit the activity of various enzymes, such as proteases and kinases, which are involved in a variety of biological processes. Cytallene can also induce changes in protein structure and function, leading to alterations in cellular signaling pathways and gene expression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cytallene in lab experiments is its specificity for certain proteins and enzymes. This allows researchers to study specific biological processes in detail, without interfering with other processes in the cell. However, the use of Cytallene can also have limitations, such as potential toxicity and off-target effects. Careful experimental design and dosage optimization are necessary to ensure accurate and reliable results.
Future Directions
There are many potential future directions for research on Cytallene. One area of interest is the development of new methods for synthesizing and purifying this compound, which could lead to more efficient and cost-effective production. Additionally, further investigation into the mechanism of action of Cytallene could provide insights into the structure and function of various proteins and enzymes. Finally, the development of new applications for Cytallene, such as in drug discovery or disease treatment, could have significant implications for the field of pharmacology.
Synthesis Methods
Cytallene can be synthesized using a variety of methods, including chemical synthesis and extraction from natural sources. The most common method of synthesis involves the reaction of two precursor compounds, 2,4-dinitrochlorobenzene and 2,4-dinitrophenylhydrazine, in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
properties
CAS RN |
114987-19-8 |
|---|---|
Product Name |
Cytallene |
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |
InChI Key |
WBOPPXMLTYJKEO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
SMILES |
C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C=C=CCO |
synonyms |
4-amino-1-(4-hydroxybuta-1,2-dienyl)pyrimidin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



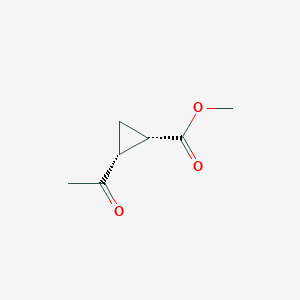


![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
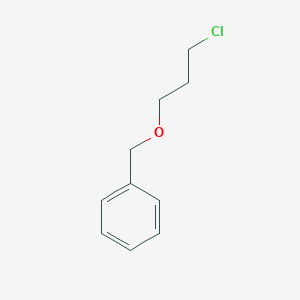
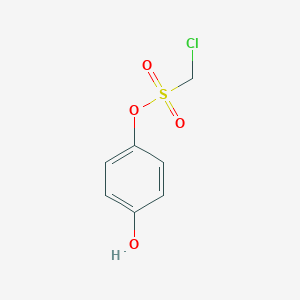
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
